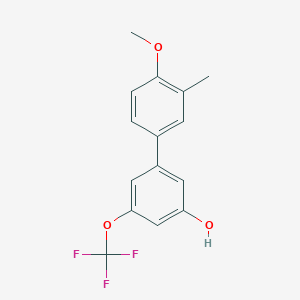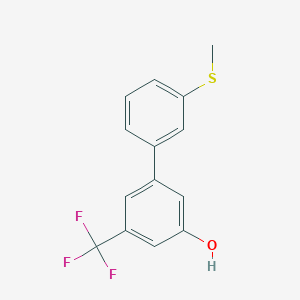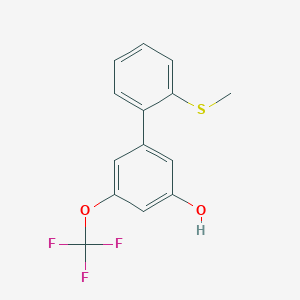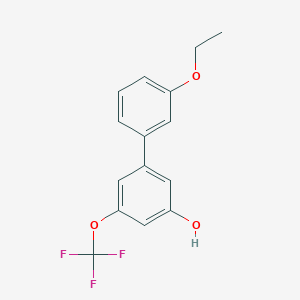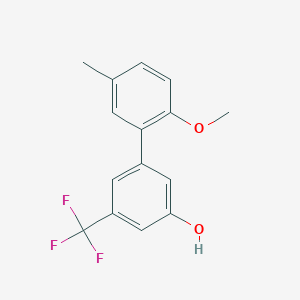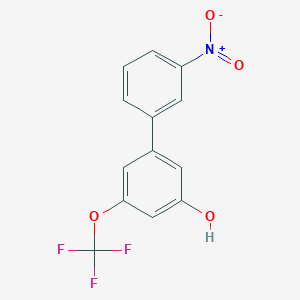
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% (5-NP-3-TFMP) is a compound of interest in the scientific research field for its unique properties and potential applications. It is a highly polar nitrophenol derivative with a trifluoromethoxy group attached to the phenolic ring. 5-NP-3-TFMP has a variety of applications in organic chemistry, biochemistry, and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed to act as a nucleophile in organic reactions. It is also believed to act as an oxidizing agent in biochemical reactions, as it can be used to oxidize various organic compounds. In addition, 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% can act as a fluorescent probe for the detection of various biological molecules, such as DNA and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it has been shown to be non-toxic in laboratory studies. In addition, it has been shown to have no mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% is its high purity, which allows for accurate and reproducible results in laboratory experiments. In addition, it is relatively easy to synthesize and is inexpensive. However, 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% is not suitable for use in certain reactions due to its high reactivity.
Direcciones Futuras
The potential applications of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% are still being explored. Future research could focus on its use as a fluorescent probe for the detection of various biological molecules, such as DNA and proteins. In addition, future research could focus on its use as a catalyst in organic synthesis and biochemical reactions. Furthermore, research could be conducted to further understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95%. The second step involves the deprotection of the trifluoromethoxy group with a strong base, such as sodium hydroxide. This reaction yields the desired 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% in 95% purity.
Aplicaciones Científicas De Investigación
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a catalyst in biochemical reactions. It is also used in pharmaceutical research for the synthesis of drugs and other compounds. In addition, 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% is used as a fluorescent probe for the detection of various biological molecules, such as DNA and proteins.
Propiedades
IUPAC Name |
3-(3-nitrophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-12-6-9(5-11(18)7-12)8-2-1-3-10(4-8)17(19)20/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWNFPWMJBSKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686613 |
Source


|
| Record name | 3'-Nitro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-15-8 |
Source


|
| Record name | 3'-Nitro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









